3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide 3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18367565
InChI: InChI=1S/C21H23BrF3N3O/c1-14-3-4-15(11-19(14)22)20(29)26-17-6-5-16(18(12-17)21(23,24)25)13-28-9-7-27(2)8-10-28/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,29)
SMILES:
Molecular Formula: C21H23BrF3N3O
Molecular Weight: 470.3 g/mol

3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide

CAS No.:

Cat. No.: VC18367565

Molecular Formula: C21H23BrF3N3O

Molecular Weight: 470.3 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide -

Specification

Molecular Formula C21H23BrF3N3O
Molecular Weight 470.3 g/mol
IUPAC Name 3-bromo-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide
Standard InChI InChI=1S/C21H23BrF3N3O/c1-14-3-4-15(11-19(14)22)20(29)26-17-6-5-16(18(12-17)21(23,24)25)13-28-9-7-27(2)8-10-28/h3-6,11-12H,7-10,13H2,1-2H3,(H,26,29)
Standard InChI Key OOALYVRZQFACSC-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)Br

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 3-bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl]benzamide. Its molecular formula is C₂₃H₂₃BrF₃N₃O, with a molecular weight of 530.36 g/mol . The structure features a benzamide core substituted with bromine and methyl groups at positions 3 and 4, respectively. The aniline moiety is further functionalized with a trifluoromethyl group at position 3 and a 4-methylpiperazin-1-ylmethyl group at position 4 (Figure 1).

Table 1: Key Structural Identifiers

PropertyValue
Molecular FormulaC₂₃H₂₃BrF₃N₃O
Molecular Weight530.36 g/mol
CAS Registry NumberNot publicly disclosed
SMILESCN1CCN(CC1)C(CC2=CC(=C(C=C2)NC(=O)C3=C(C(=CC=C3)Br)C)F(F)F)C

Structural Analogues and Derivatives

Structural analogues, such as the iodinated variant (CAS 943320-50-1), share similar backbone features but differ in halogen substitution (iodine vs. bromine) . These modifications influence physicochemical properties, including polarity and metabolic stability. For example, the iodinated analogue exhibits a density of 1.532±0.06 g/cm³ and a predicted boiling point of 466.6±45.0°C , suggesting brominated derivatives may display comparable thermal stability.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of benzamide derivatives typically involves coupling reactions between carboxylic acid derivatives and substituted anilines. Patent WO2021074138A1 outlines methodologies applicable to analogous compounds, utilizing peptide coupling reagents such as T3P (propanephosphonic acid anhydride), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) . For this compound, a likely route involves:

  • Activation of 3-bromo-4-methylbenzoic acid using T3P in dichloromethane.

  • Coupling with 4-(4-methylpiperazin-1-ylmethyl)-3-(trifluoromethyl)aniline under inert conditions.

  • Purification via column chromatography to isolate the product .

Industrial-Scale Production

Suppliers such as PNP Biotech Co. Ltd and Career Henan Chemical Co offer analogous compounds (e.g., CAS 943320-50-1) at scales up to 100 kg, with purity levels exceeding 95% . These processes emphasize strict temperature control (2–8°C) and protection from light to prevent degradation .

Physicochemical Properties

Thermal and Solubility Characteristics

While direct data for the brominated compound is limited, its iodinated analogue provides a predictive baseline:

Table 2: Predicted Physicochemical Properties

PropertyValueSource
Density1.52–1.55 g/cm³
Boiling Point460–480°C
Storage Conditions2–8°C, protected from light
pKa12.42±0.70

The trifluoromethyl and piperazinyl groups enhance solubility in polar aprotic solvents (e.g., DMSO), while the bromine atom contributes to increased molecular weight and lipophilicity.

PrecautionProtocol
Personal ProtectionGloves, goggles, and respirator
First Aid MeasuresRinse eyes with water for 15 minutes
StorageCool, dry, and ventilated area
SupplierPurityPrice RangeMinimum Order
PNP Biotech Co. Ltd98%$0.00–$1.00/KG25 KG
Career Henan Chemical95–99%$1.00–$2.00/KG1 KG

Research Applications

This compound’s structural features suggest utility in:

  • Kinase inhibitor development: Piperazine moieties often target ATP-binding pockets.

  • PET radiotracers: Bromine isotopes (e.g., ⁷⁶Br) enable imaging applications.

  • Agrochemical intermediates: Trifluoromethyl groups enhance bioavailability.

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